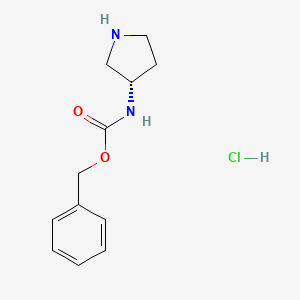

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

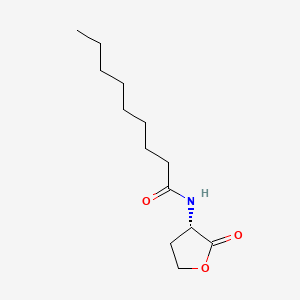

“tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It has an average mass of 222.712 Da and a monoisotopic mass of 222.113510 Da .

Synthesis Analysis

The synthesis of similar compounds often involves the use of natural amino acids like S-proline, and their enantiomers . These compounds typically possess a benzyl type substituent at the pyrrolidine nitrogen .Molecular Structure Analysis

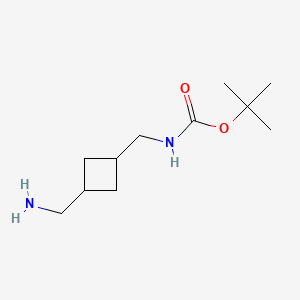

The molecule consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in these compounds can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Aplicaciones Científicas De Investigación

Enzymatic Production and Enzyme Characteristics

(S)-N-Benzyl-3-pyrrolidinol, closely related to (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, is a vital chiral building block in pharmaceuticals. It's produced from N-benzyl-3-pyrrolidinone using Geotrichum capitatum, yielding an enantiometric excess of over 99.9%. The involved enzyme, NAD(+)-dependent alcohol dehydrogenase, showcases unique features compared to known prokaryotic N-benzyl-3-pyrrolidinone reductases, highlighting its potential for chiral compound production (Yamada-Onodera et al., 2007).

Chemical Synthesis and Functionalization

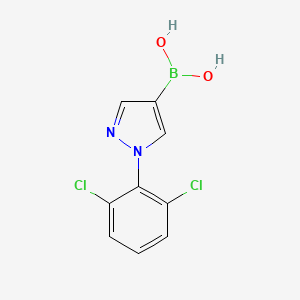

- Borylated Pyrrolidines Synthesis : The compound plays a role in synthesizing 3-borylated pyrrolidines through 1,3-dipolar cycloaddition of alkenyl boronates and N-benzyl azomethine ylide. This process is valuable for creating bifunctional building blocks and expanding synthetic and medicinal chemists' toolbox (Liashuk et al., 2022).

- Carbon Nanotubes Functionalization : The compound is involved in the solvent-free functionalization of multiwall carbon nanotubes (CNTs), leading to the formation of cyclic benzyl carbamate and pyrrolidine. This method allows for fine-tuning of CNT surface functionality (Paiva et al., 2010).

- Cholinesterase Inhibition : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, structurally similar to the compound , have shown moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase. These findings are relevant for understanding and potentially treating diseases related to cholinesterase activity (Pizova et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLNBDQPCIAMI-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)

![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)